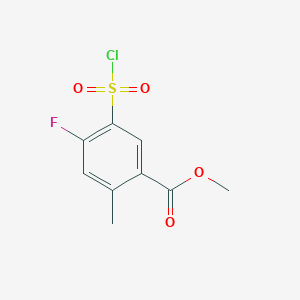

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate

Description

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate is a benzoate ester derivative featuring a chlorosulfonyl group at position 5, a fluorine atom at position 4, and a methyl group at position 2. The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling derivatization into sulfonamides or sulfonic acids, while the fluorine and methyl substituents influence electronic and steric properties.

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-4-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO4S/c1-5-3-7(11)8(16(10,13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBBOCGDHXNZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate typically involves the chlorosulfonation of 4-fluoro-2-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Chlorosulfonation: 4-fluoro-2-methylbenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

Esterification: The resulting 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoic acid is then esterified using methanol in the presence of a catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pressure control is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl chloride.

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, and at room temperature.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Sulfonate Esters: Formed from substitution reactions with alcohols.

Sulfonyl Fluoride/Chloride: Formed from reduction reactions.

Carboxylic Acid Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of enzyme inhibitors and as a labeling reagent for biomolecules.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate (CAS 1154155-49-3)

Key Differences :

- Substituents : Chlorine at position 2 instead of methyl.

- Molecular Formula : C₈H₅Cl₂FO₄S vs. C₉H₈ClFO₄S (estimated for the target compound).

- Molecular Weight : 287.1 g/mol vs. ~266.7 g/mol (calculated for the target compound).

- The methyl group in the target compound likely reduces polarity and improves lipophilicity .

| Property | Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate (Estimated) | Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate |

|---|---|---|

| Molecular Formula | C₉H₈ClFO₄S | C₈H₅Cl₂FO₄S |

| Molecular Weight | 266.7 g/mol | 287.1 g/mol |

| Substituents | 2-CH₃, 4-F, 5-SO₂Cl | 2-Cl, 4-F, 5-SO₂Cl |

| CAS RN | Not found in evidence | 1154155-49-3 |

| Potential Applications | Herbicide intermediates, sulfonamide precursors | Research chemicals, synthetic intermediates |

Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate (CAS 423768-46-1)

Key Differences :

- Core Structure : Thiophene ring vs. benzene ring.

- Substituents : Methyl at position 4 (thiophene) vs. fluorine at position 4 (benzoate).

- Physical Properties : Melting point 40–41°C, molecular weight 254.71 g/mol.

- Reactivity : Thiophene’s aromaticity differs from benzene, affecting electronic distribution and reactivity. The sulfur atom may increase solubility in polar aprotic solvents .

| Property | This compound (Estimated) | Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate |

|---|---|---|

| Core Structure | Benzene | Thiophene |

| Molecular Weight | 266.7 g/mol | 254.71 g/mol |

| Melting Point | Data needed | 40–41°C |

| Applications | Agrochemical intermediates | Chemical synthesis, catalysis |

Methyl 4-[(chlorosulfonyl)methyl]benzoate (CAS 130047-14-2)

Key Differences :

- Substituent Position : Chlorosulfonyl attached to a methyl group at position 4 vs. direct chlorosulfonyl at position 5.

- Molecular Formula : C₉H₉ClO₄S vs. C₉H₈ClFO₄S (target).

- Functionality : The methyl-chlorosulfonyl group may act as a bifunctional linker, whereas the target compound’s chlorosulfonyl group is directly conjugated to the aromatic ring .

Research Findings and Functional Implications

- Electronic Effects: Fluorine and chlorosulfonyl groups are strong electron-withdrawing substituents, directing electrophilic attacks to meta/para positions.

- Biological Activity: Sulfonyl-containing compounds like metsulfuron-methyl () are herbicides targeting acetolactate synthase.

- Synthetic Routes : Likely synthesized via Friedel-Crafts alkylation to introduce the methyl group, followed by sulfonation/chlorination. Thiophene analogs () suggest feasible pathways using thiophene precursors .

Biological Activity

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and its structure, which features a chlorosulfonyl group attached to a fluorinated methylbenzoate. The presence of these functional groups is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClO₃S |

| Molecular Weight | 233.68 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and as an agrochemical. The following sections detail specific activities observed in various studies.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives containing sulfonyl groups can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor proliferation.

- Mechanism of Action : The compound may inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in many cancers, particularly renal cell carcinoma. Inhibiting CAIX disrupts the tumor's acid-base balance, leading to apoptosis in cancer cells .

Agrochemical Applications

This compound has also been explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.

- Biological Activity Against Pests : The compound's chlorosulfonyl group enhances its reactivity, making it effective against certain agricultural pests. Studies have demonstrated that it can disrupt the metabolic processes of target organisms, leading to their mortality.

Case Studies

- Anticancer Efficacy : A study published in the International Journal of Molecular Sciences highlighted the effectiveness of sulfonamide derivatives in inhibiting CAIX. This compound was included in a series of compounds tested for binding affinity to CAIX, showing promising results with a dissociation constant (Kd) significantly lower than other tested compounds .

- Agrochemical Testing : In agricultural trials, this compound was evaluated for its herbicidal properties against common weeds. Results indicated that the compound effectively reduced weed biomass by over 70% compared to untreated controls, demonstrating its potential utility in crop protection strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.